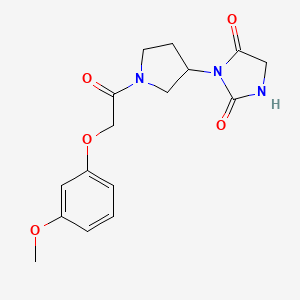

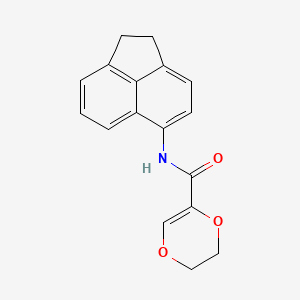

![molecular formula C20H14N4O2 B3004028 1-[3-(3-nitrophenyl)imidazo[1,5-a]pyridin-1-yl]-N-phenylmethanimine CAS No. 618859-67-9](/img/structure/B3004028.png)

1-[3-(3-nitrophenyl)imidazo[1,5-a]pyridin-1-yl]-N-phenylmethanimine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound 1-[3-(3-nitrophenyl)imidazo[1,5-a]pyridin-1-yl]-N-phenylmethanimine is a derivative of the imidazo[1,5-a]pyridine family, which is known for its versatile applications in medicinal chemistry and as a scaffold for stable N-heterocyclic carbenes . The imidazo[1,5-a]pyridine core is a fused heterocyclic system that has been extensively studied due to its interesting chemical properties and biological activities.

Synthesis Analysis

The synthesis of imidazo[1,5-a]pyridine derivatives typically involves the construction of the imidazo[1,5-a]pyridine backbone through various synthetic strategies. For example, a sequential coupling of N-tosylhydrazones with imidazopyridines followed by a reductive Cadogan annulation has been described as a method to construct related pyrrolo-imidazo[1,2-a]pyridine scaffolds . Although the specific synthesis of this compound is not detailed in the provided papers, similar synthetic approaches could potentially be adapted for its production.

Molecular Structure Analysis

The imidazo[1,5-a]pyridine ring system is known to be almost planar, as observed in related compounds such as 2-(4-methoxyphenyl)-6-nitroimidazo[1,2-a]pyridine-3-carbaldehyde, which exhibits a planar imidazo[1,2-a]pyridine ring system with dihedral angles formed with substituent groups . This planarity is significant for the electronic properties and potential stacking interactions in the solid state.

Chemical Reactions Analysis

Imidazo[1,5-a]pyridine derivatives can undergo various chemical reactions, including rearrangements and functionalization. For instance, 3-(4-Substitutedphenyl)aminoisoxazol-5(2H)-ones substituted with a nitropyridine group can react with triethylamine to yield imidazo[1,2-a]pyridines and indoles . The reactivity of the nitro group and the potential for nucleophilic substitution or reduction reactions could be relevant for the chemical behavior of this compound.

Physical and Chemical Properties Analysis

The physical and chemical properties of imidazo[1,5-a]pyridine derivatives are influenced by their molecular structure. The planarity of the imidazo[1,5-a]pyridine core can affect the crystal packing and hydrogen bonding patterns, as seen in related compounds . The presence of substituents such as the nitro group and phenyl rings can impact the compound's solubility, stability, and electronic properties. The thermal stability and magnetic properties of imidazo[1,5-a]pyridine derivatives have also been investigated, revealing that these properties can vary significantly depending on the metal ions and ligands involved in complex formation .

Scientific Research Applications

Synthesis and Chemical Transformations

Synthesis of Isoxazoles and Imidazopyridines : A study by Khalafy, Setamdideh, and Dilmaghani (2002) details the synthesis of isoxazoles, which can transform into imidazo[1,2-a]pyridines, a class of compounds related to 1-[3-(3-nitrophenyl)imidazo[1,5-a]pyridin-1-yl]-N-phenylmethanimine (Khalafy, Setamdideh, & Dilmaghani, 2002).

Optical Properties for Material Science : Volpi et al. (2017) synthesized 1,3-diarylated imidazo[1,5-a]pyridine derivatives, demonstrating their potential in material science due to their significant optical properties and large Stokes' shift range (Volpi et al., 2017).

Corrosion Inhibition : Research by El Aatiaoui et al. (2021) on Schiff bases based on imidazo[1,2-a]pyridine scaffold showed their effectiveness in inhibiting corrosion of mild steel, highlighting another industrial application of this class of compounds (El Aatiaoui et al., 2021).

Photophysical Studies

- Spectroscopic and Computational Study : Garino et al. (2008) conducted a study on the structural and photophysical properties of ReL(CO)3Cl complexes containing pyridylimidazo[1,5-a]pyridine ligands, which could have implications in the development of new materials with specific photophysical characteristics (Garino et al., 2008).

Biological Applications

Antiproliferative Activity : A study by Zhang et al. (2019) demonstrated the antiproliferative activity of certain compounds derived from pyrrolo-imidazo[1,2-a]pyridine scaffolds, indicating potential applications in cancer research (Zhang et al., 2019).

Synthesis of Heterocyclic Compounds : Research by Hosseini and Bayat (2019) on the synthesis of N-fused heterocyclic compounds, including derivatives of imidazo[1,2-a]pyridine, points to the role of these compounds in the development of new pharmaceuticals (Hosseini & Bayat, 2019).

Catalytic Applications

- Homoleptic Complexes of Divalent Metals : Ardizzoia et al. (2018) explored the catalytic activity of homoleptic complexes of divalent metals bearing N,O-bidentate imidazo[1,5-a]pyridine ligands, suggesting potential use in catalytic processes like the Heck reaction (Ardizzoia et al., 2018).

Future Directions

Imidazo[1,5-a]pyridine and its derivatives have attracted growing attention due to their unique chemical structure and versatility, optical behaviors, and biological properties . This class of aromatic heterocycles has great potential in several research areas, from materials science to pharmaceuticals .

properties

IUPAC Name |

1-[3-(3-nitrophenyl)imidazo[1,5-a]pyridin-1-yl]-N-phenylmethanimine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H14N4O2/c25-24(26)17-10-6-7-15(13-17)20-22-18(19-11-4-5-12-23(19)20)14-21-16-8-2-1-3-9-16/h1-14H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBFKKDMCPZCXES-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N=CC2=C3C=CC=CN3C(=N2)C4=CC(=CC=C4)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H14N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

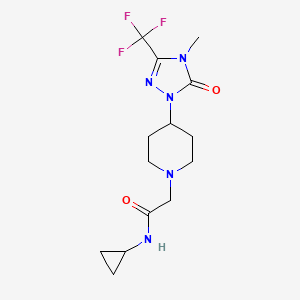

![Methyl 3-(5,6,7,8-tetrahydroimidazo[1,2-a]pyrazin-3-yl)propanoate;dihydrochloride](/img/structure/B3003945.png)

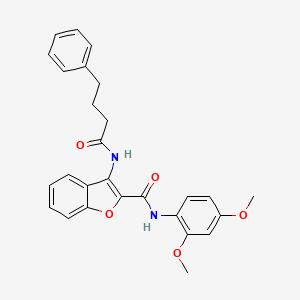

![5-methyl-N-(6-methylpyridin-2-yl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B3003946.png)

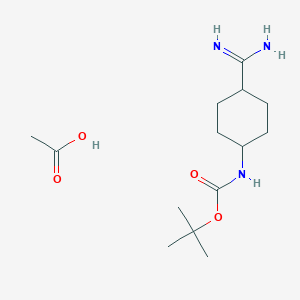

![2-Methyl-5-(7-methylimidazo[1,2-a]pyridin-2-yl)aniline](/img/structure/B3003949.png)

![6-tert-butyl-2-[(1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperidin-4-yl)methyl]-2,3-dihydropyridazin-3-one](/img/structure/B3003953.png)

![Methyl 1-(4-methoxyphenyl)-6-oxo-4-[3-(trifluoromethyl)phenoxy]pyridazine-3-carboxylate](/img/structure/B3003960.png)

![5-Bromo-N-[2-[4-cyclopropyl-3-(furan-2-yl)-5-oxo-1,2,4-triazol-1-yl]ethyl]furan-2-carboxamide](/img/structure/B3003961.png)

![7-azepan-1-yl-3-[(4-ethylphenyl)sulfonyl]-6-fluoro-1-propylquinolin-4(1H)-one](/img/structure/B3003967.png)

![(E)-1-((1R,5S)-3-(methylthio)-8-azabicyclo[3.2.1]octan-8-yl)-3-(thiophen-2-yl)prop-2-en-1-one](/img/structure/B3003968.png)